6-Methylindole-3-carboxaldehyde
Overview
Description
6-Methylindole-3-carboxaldehyde is a chemical compound that is a derivative of indole, a heterocyclic aromatic organic structure. This compound is not directly discussed in the provided papers, but its structure can be inferred to be closely related to the compounds that are discussed, such as methyl indole-3-carboxylate and 6-nitroindoles. The indole core is a common motif in many natural products and pharmaceuticals, and modifications on this core, like the addition of a methyl group and a carboxaldehyde functional group, can significantly alter its chemical properties and biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. The first paper describes a regioselective dibromination of methyl indole-3-carboxylate, which is a related compound to 6-Methylindole-3-carboxaldehyde . The process involves the use of bromine in acetic acid to achieve the dibromination, followed by a one-pot, microwave-mediated ester hydrolysis and decarboxylation to access the parent dibromoindole. This method could potentially be adapted for the synthesis of 6-Methylindole-3-carboxaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 6-Methylindole-3-carboxaldehyde would consist of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methyl group attached to the sixth position and a carboxaldehyde group at the third position. The presence of these functional groups would influence the electronic distribution and reactivity of the molecule. The papers provided do not directly analyze the molecular structure of 6-Methylindole-3-carboxaldehyde, but they do discuss related compounds which share the indole core .
Chemical Reactions Analysis
The indole core is known to participate in various chemical reactions. The papers provided discuss reactions such as dibromination and the formation of Schiff base derivatives . While 6-Methylindole-3-carboxaldehyde is not specifically mentioned, it can be assumed that it would also be amenable to similar reactions due to the reactivity of the aldehyde group, which can form Schiff bases, and the indole ring, which can undergo electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylindole-3-carboxaldehyde would be influenced by its functional groups. The aldehyde group would make it a polar compound with the potential to form hydrogen bonds, affecting its solubility and boiling point. The methyl group would add some hydrophobic character to the molecule. The papers do not provide specific data on the physical and chemical properties of 6-Methylindole-3-carboxaldehyde, but they do provide insights into the properties of related compounds, such as their synthesis and structural characterization .
Scientific Research Applications
Gut-Bacteria-Derived Indole Research
- Scientific Field: Gastrointestinal and Hepatic Pharmacology .
- Summary of Application: Indole and its derivatives, including 6-Methylindole-3-carboxaldehyde, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Methods of Application: The study involves the analysis of the interaction between host and microorganism, which widely affects the immune and metabolic status .
- Results or Outcomes: The research provides new insights into indoles and their druggability and application in intestinal and liver diseases .
Mechanochemical Synthesis
- Scientific Field: Organic Chemistry .
- Summary of Application: 6-Methylindole-3-carboxaldehyde is used in the preparation of N-substituted indole-3-carboxaldehyde oximes .
- Methods of Application: The compound is prepared from the corresponding aldehydes by solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .
- Results or Outcomes: The conversion to oximes was almost complete in all cases .
Synthesis of Nitroolefins and β-Nitroalcohols
- Scientific Field: Organic Chemistry .
- Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the preparation of nitroolefins and β-nitroalcohols .
- Methods of Application: The compound is used in microwave- or ultrasound-assisted Henry reactions .
- Results or Outcomes: The reactions result in the synthesis of nitroolefins and β-nitroalcohols .
Synthesis of Quinolinones
- Scientific Field: Organic Chemistry .
- Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of quinolinones .
- Methods of Application: The compound is used in three-component Ugi reactions .
- Results or Outcomes: The reactions result in the synthesis of quinolinones .
Synthesis of α-Ketoamides
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of α-ketoamides .
- Methods of Application: The compound is used in specific organic reactions .
- Results or Outcomes: The reactions result in the synthesis of α-ketoamides, which are inhibitors of Dengue virus protease with antiviral activity in cell-culture .
Synthesis of Tryptophan Dioxygenase Inhibitors
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 6-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors .
- Methods of Application: The compound is used in specific organic reactions .
- Results or Outcomes: The reactions result in the synthesis of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory properties .
Safety And Hazards
6-Methylindole-3-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
6-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERQSJGPXFAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406468 | |
Record name | 6-Methylindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylindole-3-carboxaldehyde | |
CAS RN |
4771-49-7 | |
Record name | 6-Methylindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.